3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
説明
特性
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGSQNTZZTUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of quinoxaline-2-carboxylic acid with piperidine-4-amine to form the intermediate 1-(quinoxaline-2-carbonyl)piperidine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and green chemistry approaches can be employed to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In cancer treatment, it inhibits the activity of tyrosine kinase EGFR, leading to the suppression of cancer cell proliferation. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and inducing apoptosis in cancer cells .
類似化合物との比較
Structural Analogues of Thiazolidine-2,4-dione Derivatives
A. Antidiabetic Agents
- Rosiglitazone Analogues: Avupati et al. synthesized (Z)-5-(4-((E)-3-substituted-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-diones (e.g., compounds ad21 and ad22), which demonstrated superior in vivo antidiabetic activity compared to rosiglitazone in streptozotocin-induced diabetic rats. These compounds rely on a benzylidene-TZD pharmacophore with a lipophilic tail for PPARγ activation .
B. Antioxidant Agents
- 3-Coumarinyl-5-aryliden-TZDs: Compounds like 5a–r (3-(7-hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-TZDs) showed potent DPPH radical scavenging activity (IC₅₀: 10–25 μM) due to electron-donating substituents on the arylidene group . The quinoxaline-TZD lacks an arylidene group but incorporates a quinoxaline system, which may confer antioxidant effects via nitrogen-centered radical stabilization.
C. Antimicrobial/Anti-tubercular Agents
- 3,5-Disubstituted TZDs: Compounds 94, 95, and 96 (3-(2-amino-5-nitrophenyl)-5-(4-methoxybenzylidene)-TZDs) exhibited anti-tubercular activity (MIC: 1.5–3.0 μg/mL) against Mycobacterium tuberculosis . The quinoxaline-TZD’s fused nitrogen-rich aromatic system may enhance DNA intercalation or enzyme inhibition (e.g., dihydrofolate reductase) compared to benzylidene substituents.
Pharmacophore and Binding Features
The TZD scaffold often adheres to a 4-point pharmacophore for antidiabetic activity:
Acidic head : TZD ring (pKa ~6.5) for PPARγ interaction.
Lipophilic tail: Piperidine enhances solubility, while quinoxaline adds planar rigidity.
Flexible linker : Piperidine’s chair-boat transitions enable conformational adaptability .
In contrast, benzylidene-TZDs (e.g., ad21) rely on a rigid arylidene group for PPARγ activation, whereas quinoxaline-TZD may target multiple pathways (e.g., PPARγ + kinase inhibition) due to its hybrid structure.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione?
Methodological Answer:
The synthesis of structurally analogous compounds (e.g., thiazolidine-dione or quinoxaline derivatives) often involves multi-step reactions. For example:
- Step 1: Coupling of quinoxaline-2-carboxylic acid with piperidine derivatives via nucleophilic acyl substitution. A base like potassium carbonate in polar aprotic solvents (e.g., DMF) is typically used to activate the carbonyl group .
- Step 2: Introduction of the thiazolidine-2,4-dione moiety via cyclization or condensation reactions. For instance, reacting a piperidin-4-yl intermediate with thiourea derivatives under acidic conditions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization are standard for isolating the final product .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of analytical methods is required:
- NMR Spectroscopy:
- 1H/13C NMR confirms the piperidine and thiazolidine-dione ring systems. Key signals include:
- Piperidine protons: δ 1.5–3.0 ppm (multiplet).
- Thiazolidine-dione carbonyls: δ 170–175 ppm in 13C NMR .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+) and fragments consistent with quinoxaline and piperidine cleavage .
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on key interactions:
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Advanced: What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Controlled Solubility Studies:
- Test in buffered solutions (pH 1.2–7.4) using HPLC to quantify solubility.
- Compare organic solvents (e.g., DMSO, ethanol) to identify optimal storage conditions .
- Stability Analysis:
- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), light, and humidity. Monitor decomposition via LC-MS .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under varying conditions .
Advanced: How to design assays for evaluating its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., rhodanine derivatives inhibit tyrosine kinases ).
- In Vitro Assays:
- Mechanistic Studies:
Advanced: What experimental approaches validate predicted metabolic pathways?
Methodological Answer:
- In Vitro Metabolism:
- In Silico Tools:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
